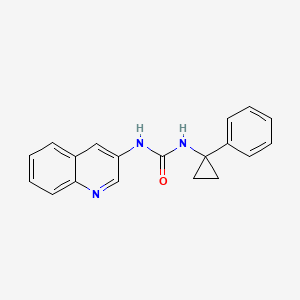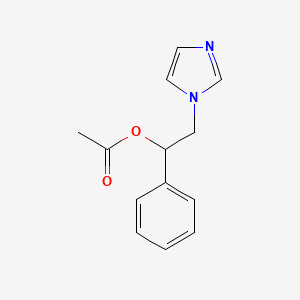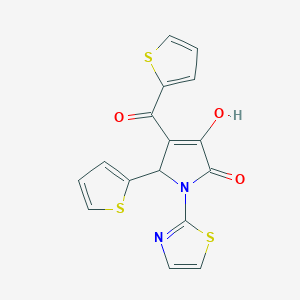![molecular formula C21H19N5O5 B11507356 Methyl 6-benzoyl-5-(3,4-dimethoxyphenyl)-4,5-dihydrotetrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B11507356.png)
Methyl 6-benzoyl-5-(3,4-dimethoxyphenyl)-4,5-dihydrotetrazolo[1,5-a]pyrimidine-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 6-BENZOYL-5-(3,4-DIMETHOXYPHENYL)-4H,5H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXYLATE is a complex organic compound that belongs to the class of tetrazolo[1,5-a]pyrimidines This compound is characterized by its unique structure, which includes a benzoyl group, a dimethoxyphenyl group, and a tetrazolo[1,5-a]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 6-BENZOYL-5-(3,4-DIMETHOXYPHENYL)-4H,5H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the tetrazolo[1,5-a]pyrimidine ring.
Introduction of the Benzoyl Group: The benzoyl group is introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is attached via a nucleophilic substitution reaction, often using a dimethoxyphenyl halide and a suitable base.
Esterification: The final step involves the esterification of the carboxylate group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of solvents, catalysts, and reaction conditions to ensure scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
METHYL 6-BENZOYL-5-(3,4-DIMETHOXYPHENYL)-4H,5H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, bases, acids.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
METHYL 6-BENZOYL-5-(3,4-DIMETHOXYPHENYL)-4H,5H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXYLATE has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of METHYL 6-BENZOYL-5-(3,4-DIMETHOXYPHENYL)-4H,5H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl (5S)-6-benzoyl-5-(4-hydroxyphenyl)-1H,5H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-7-carboxylate
- 3,4-Dimethoxyphenethylamine
Uniqueness
METHYL 6-BENZOYL-5-(3,4-DIMETHOXYPHENYL)-4H,5H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXYLATE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzoyl group, dimethoxyphenyl group, and tetrazolo[1,5-a]pyrimidine core sets it apart from other similar compounds, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C21H19N5O5 |
|---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
methyl 6-benzoyl-5-(3,4-dimethoxyphenyl)-4,5-dihydrotetrazolo[1,5-a]pyrimidine-7-carboxylate |
InChI |
InChI=1S/C21H19N5O5/c1-29-14-10-9-13(11-15(14)30-2)17-16(19(27)12-7-5-4-6-8-12)18(20(28)31-3)26-21(22-17)23-24-25-26/h4-11,17H,1-3H3,(H,22,23,25) |
InChI Key |
YKOUOUURKCEEMA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(=C(N3C(=NN=N3)N2)C(=O)OC)C(=O)C4=CC=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2,6,6-Tetramethyl-4-[(methylsulfonyl)amino]piperidino acetate](/img/structure/B11507273.png)
![N-[4-(Chlorodifluoromethoxy)phenyl]-4,6-bis(1H-imidazol-1-YL)-1,3,5-triazin-2-amine](/img/structure/B11507279.png)

![N-(3-benzyl-5-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl)-3-fluorobenzamide](/img/structure/B11507285.png)
![N'-[2,2-bis(4-chlorophenyl)-2-hydroxyacetyl]-N-(4-bromo-2-methylphenyl)benzohydrazide](/img/structure/B11507291.png)

![N-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]-4-(trifluoromethyl)benzamide](/img/structure/B11507307.png)

![Ethyl 1-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-4-phenylpiperidine-4-carboxylate](/img/structure/B11507345.png)
![2-(3,4-dimethoxyphenyl)-N-[(1Z)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]ethanamine](/img/structure/B11507359.png)

![8-[(2E)-1-(4-methoxy-3-nitrobenzyl)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11507374.png)
![Ethyl 4-[2-(4-ethoxyphenyl)-3-(4-methoxyphenoxy)-4-oxoazetidin-1-yl]benzoate](/img/structure/B11507380.png)

